molecular formula C14H17N5 B8601882 5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine

5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine

Cat. No.: B8601882
M. Wt: 255.32 g/mol
InChI Key: ZSQGFXFAPUPXDZ-UHFFFAOYSA-N
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Description

5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a t-butyl group at the third position, an indazole moiety at the first position, and an amine group at the fifth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the t-Butyl Group: The t-butyl group can be introduced via alkylation using t-butyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Indazole Moiety: The indazole moiety can be attached through a coupling reaction using a suitable indazole derivative and a coupling agent such as palladium(II) acetate.

    Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted pyrazole derivatives.

Scientific Research Applications

5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indazol-6-yl)-1H-pyrazol-5-amine: Lacks the t-butyl group, which may affect its reactivity and biological activity.

    3-t-butyl-1H-pyrazol-5-amine: Lacks the indazole moiety, which may influence its chemical properties and applications.

    3-t-butyl-1-(1H-indazol-6-yl)-1H-pyrazole:

Uniqueness

5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine is unique due to the presence of all three functional groups (t-butyl, indazole, and amine) in its structure

Properties

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

IUPAC Name

5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine

InChI

InChI=1S/C14H17N5/c1-14(2,3)12-7-13(15)19(18-12)10-5-4-9-8-16-17-11(9)6-10/h4-8H,15H2,1-3H3,(H,16,17)

InChI Key

ZSQGFXFAPUPXDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)C=NN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (1H-indazol-6-yl)-hydrazine hydrochloride and 4,4-dimethyl-3-oxo-pentanenitrile (17 g, 1.05 eq) in EtOH (200 mL) was heated at reflux overnight. The reaction was concentrated and the residue purified by column chromatography to yield 3-t-butyl-1-(1H-indazol-6-yl)-1H-pyrazol-5-amine (21 g, 58% yield, for two steps). 1H NMR (300 MHz, DMSO-d6): 8.21 (s, 1H), 7.96 (d, J=8.1 Hz, 1H), 7.81 (s, 1H), 7.25 (d, J=8.1 Hz, 1H), 5.71 (s, 1H), 1.31 (s, 9H); MS (ESI) m/z: 256 (M+H+).
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17 g
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200 mL
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